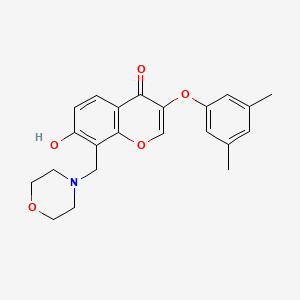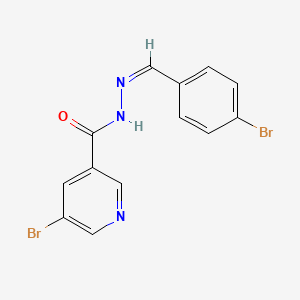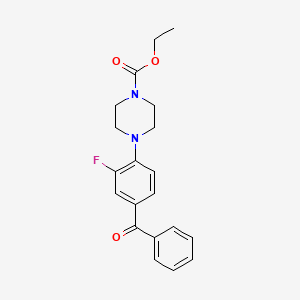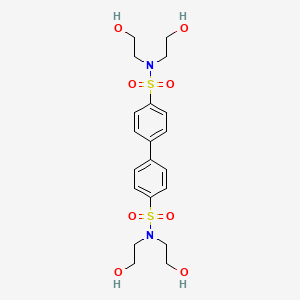
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been extensively used in scientific research as a potent inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, differentiation, and survival. LY294002 has been shown to inhibit the activity of PI3K and its downstream signaling pathways, making it a valuable tool for investigating the role of PI3K in various physiological and pathological conditions.
Mécanisme D'action
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one acts as a competitive inhibitor of PI3K by binding to its ATP-binding site. This blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. The inhibition of PI3K by 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one results in the suppression of Akt signaling, which is involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway. In neurons, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one protects against oxidative stress and excitotoxicity by activating the Nrf2/ARE pathway. In immune cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one suppresses the production of pro-inflammatory cytokines by inhibiting the PI3K/Akt/NF-κB pathway. Overall, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to modulate various cellular processes, including cell growth, survival, differentiation, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent and specific inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes and diseases. Its high potency allows for the use of low concentrations, minimizing off-target effects. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has some limitations in lab experiments, such as its poor solubility in aqueous solutions, which requires the use of organic solvents. Moreover, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has a short half-life and rapid metabolism, which limits its duration of action in vivo.
Orientations Futures
There are several future directions for the use of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one in scientific research. One potential application is the development of new PI3K inhibitors based on the structure of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, with improved potency and pharmacokinetic properties. Another direction is the investigation of the role of PI3K in aging and age-related diseases, such as neurodegenerative disorders and cancer. Moreover, the combination of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one with other inhibitors or chemotherapeutic agents may enhance its therapeutic efficacy and reduce side effects. Overall, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one remains a valuable tool for investigating the role of PI3K in various physiological and pathological conditions.
Méthodes De Synthèse
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a multistep process starting from 3,5-dimethylphenol and 4-morpholinobutanal. The synthesis involves several chemical reactions, including alkylation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt signaling pathway. 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has also been used to study the role of PI3K in insulin signaling, neuroprotection, and inflammation. Moreover, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used as a tool to validate the specificity of PI3K inhibitors and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-9-15(2)11-16(10-14)28-20-13-27-22-17(21(20)25)3-4-19(24)18(22)12-23-5-7-26-8-6-23/h3-4,9-11,13,24H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPFWXQPWWTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912781.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)



![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
